

A Comparative In Vivo Pharmacokinetic Analysis: Lentztrehalose A versus Trehalose

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Compound of Interest

Compound Name: *Lentztrehalose A*

Cat. No.: *B10855563*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pharmacokinetic profiles of **Lentztrehalose A** and its parent compound, trehalose. The data presented herein, derived from preclinical studies, highlights the significant differences in bioavailability and metabolic stability between these two disaccharides, offering critical insights for their application in research and drug development.

Executive Summary

Trehalose, a naturally occurring disaccharide, has garnered significant interest for its therapeutic potential in various disease models, including neurodegenerative and hepatic conditions.[1] However, its clinical utility following oral administration is severely hampered by its rapid degradation by the enzyme trehalase, which is ubiquitously expressed in microorganisms and mammals, including in the intestinal brush border.[2][3] This enzymatic hydrolysis into two glucose molecules results in low systemic bioavailability.[2] **Lentztrehalose A**, a novel analogue of trehalose, was developed to overcome this limitation. It is structurally modified to be resistant to trehalase hydrolysis, which, as the data will show, dramatically alters its pharmacokinetic properties in vivo.[1]

Quantitative Data Comparison

A direct comparative study in mice demonstrates the profound impact of trehalase resistance on the oral bioavailability of **Lentztrehalose A** compared to trehalose. Following oral

administration, **Lentztrehalose A** achieves systemic circulation and is maintained for several hours, whereas trehalose is largely undetected in the bloodstream.

Pharmacokinetic Parameter	Lentztrehalose A	Trehalose	Source
Route of Administration	Oral Gavage	Oral Gavage	
Dose	0.5 g/kg	0.5 g/kg	
Animal Model	ICR Mice	ICR Mice	
Peak Plasma Concentration (Cmax)	>1 µg/mL	Not Clearly Detected	
Time to Peak (Tmax)	Data not specified, detected over several hours	Not Applicable	
Area Under the Curve (AUC)	Substantial	Negligible	
Bioavailability	High	Very Low	
Primary Metabolic Fate	Excreted in feces and urine	Hydrolyzed to glucose by trehalase	

Experimental Protocols

The following is a detailed methodology for a comparative in vivo pharmacokinetic study, based on the referenced literature.

Animal Model and Housing

- Species: ICR (Institute of Cancer Research) mice, female, 9-10 weeks old.
- Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle, and access to standard chow and water ad libitum.

- **Acclimation:** Mice are acclimated to the housing conditions for at least one week prior to the experiment.
- **Fasting:** Animals are fasted overnight prior to oral administration of the compounds to ensure an empty gastrointestinal tract, which minimizes variability in absorption.

Compound Formulation and Administration

- **Formulation:** **Lentztrehalose A** and trehalose are each dissolved in sterile water or a suitable vehicle (e.g., 0.9% saline) to a final concentration appropriate for the dosing volume.
- **Dose:** A single dose of 0.5 g/kg body weight is administered.
- **Administration:** The compounds are administered via oral gavage using a ball-tipped feeding needle to ensure direct delivery into the stomach.

Blood Sample Collection

- **Time Points:** Blood samples are collected at predetermined time points to characterize the absorption, distribution, and elimination phases. A typical schedule includes a pre-dose sample (0 h) and post-administration samples at 0.5, 1, 2, 4, 8, 24, and 48 hours.
- **Collection Method:** Serial blood samples (approximately 30-50 μ L) are collected from the caudal (tail) vein.
- **Sample Processing:** Blood is collected into heparinized capillary tubes and transferred to microcentrifuge tubes. Plasma is separated by centrifugation (e.g., 2,000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

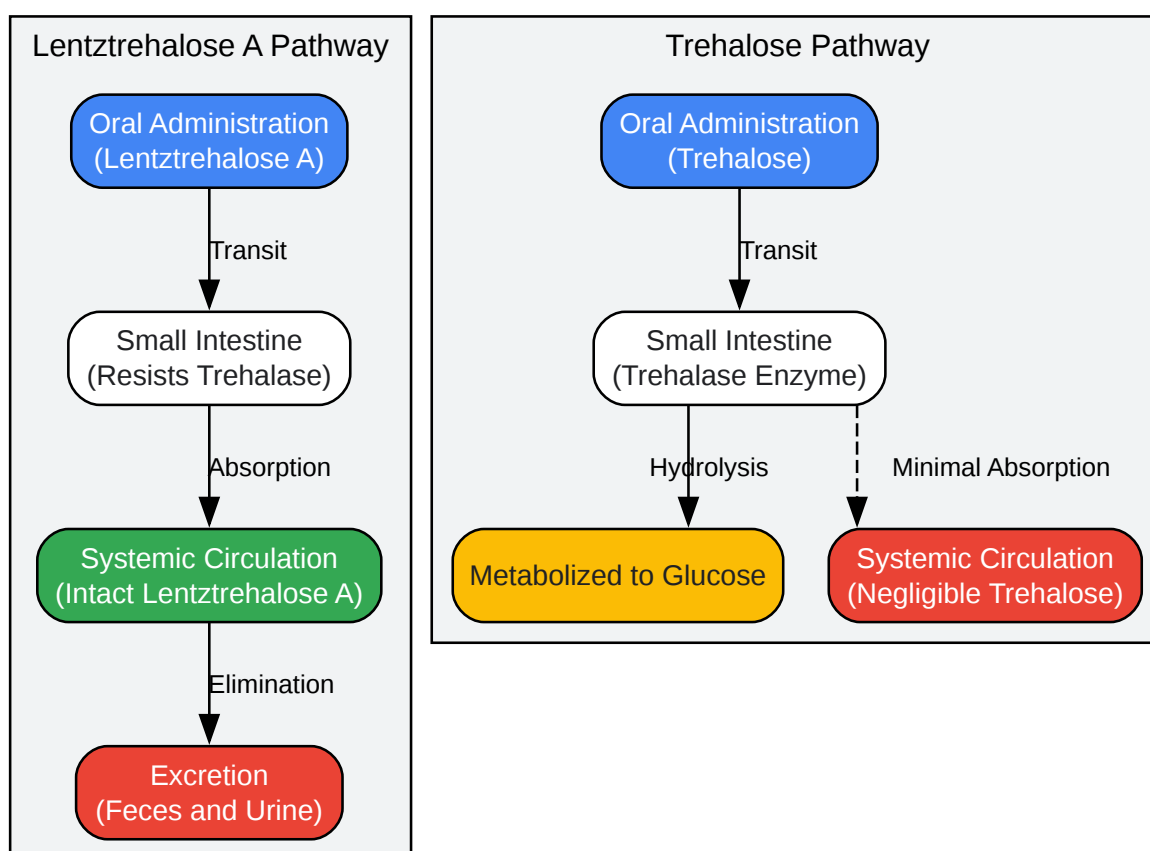
Bioanalytical Method: LC-MS/MS

- **Instrumentation:** A triple quadrupole liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is used for the quantification of **Lentztrehalose A** and trehalose in plasma samples.
- **Chromatography:** Separation is achieved on a hydrophilic interaction liquid chromatography (HILIC) column, which is suitable for polar compounds like disaccharides.

- **Mobile Phase:** A gradient elution with a mixture of an aqueous solvent (e.g., 2 mM ammonium acetate in water) and an organic solvent (e.g., 2 mM ammonium acetate in acetonitrile) is used.
- **Mass Spectrometry:** The mass spectrometer is operated in selected reaction monitoring (SRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for **Lentztrehalose A** and trehalose are monitored.
- **Quantification:** A calibration curve is generated using standards of known concentrations in blank mouse plasma. An internal standard (e.g., an isotopically labeled analogue) is used to ensure accuracy.

Visualizations

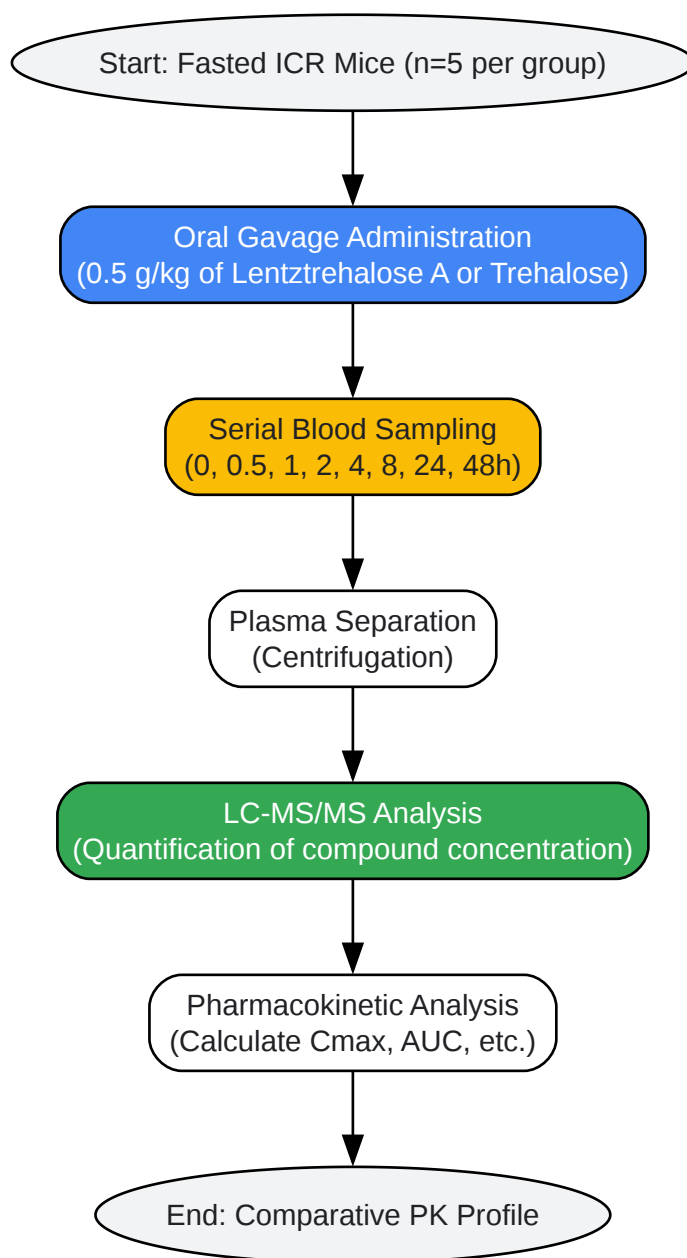
Metabolic Fate Comparison



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Caption: Comparative metabolic pathways of orally administered **Lentztrehalose A** and trehalose.

Experimental Workflow



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